1-(2-Methylphenyl)-3-propylurea

Description

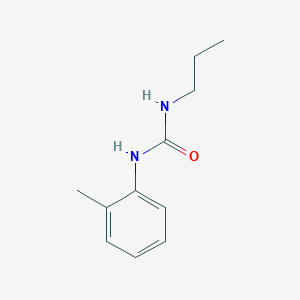

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylphenyl)-3-propylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-3-8-12-11(14)13-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSHTOGPLSRKLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NC1=CC=CC=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13143-12-9 | |

| Record name | 1-PROPYL-3-(O-TOLYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 1 2 Methylphenyl 3 Propylurea

Development and Optimization of Synthetic Pathways for 1-(2-Methylphenyl)-3-propylurea

The primary and most direct route for the synthesis of this compound involves the reaction of an isocyanate with a primary amine. This method is widely applicable for the preparation of unsymmetrical ureas. nih.gov

Exploration of Reaction Conditions and Reagent Selection

The synthesis of this compound is most commonly achieved by reacting 2-methylphenyl isocyanate with n-propylamine. This reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or dichloromethane, at room temperature. nih.gov The reaction is generally fast and proceeds with high selectivity.

Alternative reagents and synthetic routes can also be explored. For instance, instead of the isocyanate, a carbamoyl (B1232498) chloride derivative of one of the amines could be reacted with the other amine. Another approach involves the use of phosgene (B1210022) equivalents like 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov In this two-step, one-pot procedure, one of the amines is first reacted with CDI to form an activated carbamoyl-imidazole intermediate, which then reacts with the second amine to yield the desired urea (B33335). This method avoids the handling of toxic isocyanates.

A less common but viable method is the Staudinger-aza-Wittig reaction, which can be performed as a one-pot, two-step process starting from an alkyl halide and an amine. beilstein-journals.org This approach offers a pathway to urea derivatives from readily available starting materials.

| Method | Reagents | General Conditions | Advantages | Disadvantages |

| Isocyanate Addition | 2-Methylphenyl isocyanate, n-Propylamine | Anhydrous aprotic solvent (e.g., Diethyl ether, THF), Room Temperature | High yield, Fast reaction | Isocyanates can be toxic and moisture-sensitive nih.gov |

| CDI-mediated Coupling | 2-Methylaniline, n-Propylamine, 1,1'-Carbonyldiimidazole (CDI) | Anhydrous aprotic solvent (e.g., THF, DMF), Stepwise addition of amines | Avoids use of isocyanates | May require longer reaction times or heating nih.gov |

| Staudinger-aza-Wittig Reaction | Alkyl halide, Sodium azide, Amine, Polymer-bound diphenylphosphine, CO2 | Multi-step one-pot synthesis, Microwave irradiation can be used | Versatile starting materials | More complex reaction setup beilstein-journals.org |

Yield Optimization and Purification Strategies

To optimize the yield of this compound, several factors need to be controlled. The reaction should be carried out under strictly anhydrous conditions to prevent the isocyanate from reacting with water, which would lead to the formation of a symmetrical diaryl urea as a byproduct. nih.gov The stoichiometry of the reactants is also critical; using a slight excess of the amine can help to ensure complete consumption of the isocyanate.

The choice of solvent can influence the reaction rate and the ease of product isolation. Solvents in which the product is sparingly soluble can lead to its precipitation as it forms, driving the reaction to completion and simplifying purification. nih.gov

Purification of the final product is typically achieved through recrystallization or column chromatography. For recrystallization, a suitable solvent system would be one in which the urea has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing ureas include ethanol, methanol, or mixtures of ethyl acetate (B1210297) and hexanes. researchgate.net If column chromatography is necessary, silica (B1680970) gel is a common stationary phase, with an eluent system typically composed of a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). thieme-connect.com

| Parameter | Optimization Strategy | Rationale |

| Moisture | Use of anhydrous solvents and inert atmosphere (e.g., N2, Ar) | Prevents the formation of symmetrical urea byproducts from isocyanate hydrolysis. nih.gov |

| Stoichiometry | Use of a slight excess of the amine (n-propylamine) | Ensures complete reaction of the limiting reagent (2-methylphenyl isocyanate). |

| Solvent | Selection of a solvent where the product has low solubility at room temperature | Can lead to product precipitation, driving the reaction equilibrium and simplifying isolation. nih.gov |

| Temperature | Typically room temperature; may be cooled to control exothermicity | The reaction is usually exothermic; temperature control can prevent side reactions. |

Implementation of Green Chemistry Principles in Synthesis

Efforts to develop more environmentally benign synthetic routes for ureas are ongoing. One approach is the use of greener solvents, such as moving from chlorinated solvents to less toxic alternatives like ethyl acetate or 2-methyltetrahydrofuran. Another avenue is the development of catalytic, one-pot syntheses that reduce the number of steps and the amount of waste generated. beilstein-journals.org

Electrochemical methods for urea synthesis are also being explored, which could offer a more sustainable pathway by using electricity to drive the reaction between nitrogen sources and carbon dioxide. acs.org While direct electrochemical synthesis of this compound has not been specifically reported, the general principles could be adapted. Furthermore, the use of solid catalysts, such as calcium oxide, for the synthesis of disubstituted ureas from ethylene (B1197577) carbonate and amines presents a more environmentally friendly alternative to homogeneous catalysts. scispace.com

Design and Preparation of Analogs and Derivatives of this compound

The design and synthesis of analogs and derivatives of this compound can be undertaken to explore structure-activity relationships for various applications.

Scaffold Modification and Substituent Variation

The structure of this compound offers several points for modification. The phenyl ring can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) to modulate electronic and steric properties. nih.gov Similarly, the propyl chain can be altered in length, branched, or replaced with cyclic or other aliphatic moieties. rsc.org These modifications can be achieved by using the corresponding substituted anilines or amines in the synthetic schemes described above.

For example, to explore the effect of substitution on the phenyl ring, one could synthesize a series of compounds by reacting different substituted phenyl isocyanates with n-propylamine.

| Starting Material 1 (Isocyanate) | Starting Material 2 (Amine) | Resulting Analog |

| 4-Chlorophenyl isocyanate | n-Propylamine | 1-(4-Chlorophenyl)-3-propylurea |

| 2,4-Difluorophenyl isocyanate | n-Propylamine | 1-(2,4-Difluorophenyl)-3-propylurea |

| 2-Methylphenyl isocyanate | Cyclohexylamine | 1-(2-Methylphenyl)-3-cyclohexylurea |

| 2-Methylphenyl isocyanate | Isobutylamine | 1-(2-Methylphenyl)-3-isobutylurea |

Stereoselective Synthesis of Chiral Analogs (If Applicable)

The parent compound, this compound, is achiral. Therefore, stereoselective synthesis is not applicable to the compound itself. However, if a chiral center is introduced into one of the substituent groups, then stereoselective synthesis becomes a relevant consideration.

For instance, if a chiral amine, such as (R)- or (S)-1-phenylethylamine, were used in place of n-propylamine, the resulting urea would be chiral. The synthesis of such chiral ureas can often be achieved with high stereochemical fidelity by reacting a chiral amine with an achiral isocyanate, as the stereocenter is already present in one of the starting materials. publish.csiro.au

If a new stereocenter is to be created during the synthesis, for example, by the asymmetric reduction of a prochiral ketone on a derivative, then chiral catalysts or reagents would be necessary to control the stereochemical outcome. The development of catalytic asymmetric methods for the synthesis of chiral ureas is an active area of research. nih.govrsc.org

Synthesis of Isotopically Labeled this compound for Research Applications

The introduction of isotopic labels, such as Deuterium (²H), Carbon-13 (¹³C), or Carbon-14 (¹⁴C), into the molecular structure of this compound can be strategically achieved by utilizing isotopically labeled starting materials in its synthesis. The primary synthetic route to this urea derivative involves the reaction of 2-methylphenyl isocyanate with propylamine (B44156). This straightforward reaction allows for the incorporation of isotopic labels into either the propyl chain or the methylphenyl group, depending on the research needs.

Labeling the Propyl Group:

A common strategy for introducing isotopic labels is to use an isotopically enriched version of one of the key reactants. To label the propyl group of this compound, one would employ an isotopically labeled propylamine. For instance, propylamine-1-¹³C, propylamine-2-¹³C, propylamine-3-¹³C, or various deuterated propylamine isotopologues could be reacted with unlabeled 2-methylphenyl isocyanate.

The general reaction is as follows:

2-Methylphenyl isocyanate + Isotopically Labeled Propylamine → Isotopically Labeled this compound

This method allows for precise placement of the isotopic label within the propyl moiety, which is particularly useful for metabolic studies tracking the fate of the propyl group or for creating an internal standard for mass spectrometry-based quantification with a specific mass shift.

Labeling the Phenyl Group:

Alternatively, the isotopic label can be incorporated into the aromatic portion of the molecule. This would involve the synthesis or acquisition of an isotopically labeled 2-methylphenyl isocyanate. For example, a ¹³C-labeled toluene (B28343) could be used as a precursor to synthesize 2-methylphenyl isocyanate with a labeled methyl group or a labeled aromatic ring.

The reaction would proceed as:

Isotopically Labeled 2-Methylphenyl isocyanate + Propylamine → Isotopically Labeled this compound

Labeling the phenyl group can be advantageous for studies focusing on the biotransformation of the aromatic ring or for use as an internal standard where the fragmentation pattern of the phenyl portion is of interest in mass spectrometric analysis.

Research Applications of Isotopically Labeled this compound:

The availability of isotopically labeled this compound would facilitate a range of research applications. These include:

Metabolic Studies: Labeled compounds are essential for tracing the metabolic fate of a molecule in biological systems. By using ¹⁴C or ¹³C labeled this compound, researchers can identify and quantify metabolites in various biological matrices such as plasma, urine, and tissues.

Pharmacokinetic Studies: Deuterium-labeled compounds are often used in pharmacokinetic studies to differentiate the administered compound from its endogenous counterparts and to study its absorption, distribution, metabolism, and excretion (ADME) properties without the complexities of radiolabeling.

Quantitative Bioanalysis: Stable isotope-labeled compounds, particularly those with ¹³C or ²H, are considered the gold standard for internal standards in quantitative mass spectrometry assays (e.g., LC-MS/MS). They co-elute with the unlabeled analyte and exhibit similar ionization efficiency, leading to highly accurate and precise quantification.

The following table summarizes potential isotopically labeled versions of this compound and their primary research applications.

| Labeled Precursor | Isotopic Label | Position of Label | Potential Research Application |

| Propylamine-¹³C₃ | ¹³C | Propyl chain | Metabolic fate tracking, Quantitative analysis |

| Propylamine-d₇ | ²H (Deuterium) | Propyl chain | Pharmacokinetic studies, Quantitative analysis |

| 2-Methyl-¹³C-phenyl isocyanate | ¹³C | Methyl group on the phenyl ring | Mechanistic studies, Quantitative analysis |

| ¹³C₆-Phenyl isocyanate | ¹³C | Aromatic ring | Metabolic fate of the phenyl moiety |

Preclinical Pharmacological and Biological Evaluation of 1 2 Methylphenyl 3 Propylurea

In Vitro Biological Activity Profiling of 1-(2-Methylphenyl)-3-propylurea

The initial assessment of a novel compound's biological effects is conducted through a series of in vitro assays. These laboratory-based tests are essential for determining the preliminary activity profile and mechanism of action at a cellular and molecular level.

Cell-Based Assays for Primary Screening

Cell-based assays are fundamental in early-stage drug discovery to evaluate the general biological activity of a compound. These assays can provide insights into a compound's potential efficacy and toxicity by observing its effects on living cells. A primary screening of this compound would typically involve exposing various human cancer cell lines to the compound to assess its antiproliferative or cytotoxic effects. For instance, a panel such as the NCI-60, which comprises 60 different human cancer cell lines, could be utilized to determine the compound's spectrum of activity across various cancer types. The results from such screenings are often expressed as the concentration of the compound that inhibits cell growth by 50% (GI50) or causes 50% of the cells to die (LC50).

Table 1: Representative Data from Cell-Based Assays for Urea (B33335) Derivatives (Hypothetical for this compound)

| Cell Line | Cancer Type | GI50 (µM) |

| A549 | Lung | Data not available |

| MCF7 | Breast | Data not available |

| PC3 | Prostate | Data not available |

| HCT116 | Colon | Data not available |

Receptor Binding Affinity Studies of this compound

To identify specific molecular targets, receptor binding assays are employed. These assays measure the affinity of a compound for a particular receptor. This is a crucial step in understanding the compound's mechanism of action. While no specific receptor binding data exists for this compound, related urea compounds have been investigated for their interaction with various receptors. The process involves incubating the compound with a preparation of the target receptor and a radiolabeled ligand known to bind to that receptor. The ability of the test compound to displace the radiolabeled ligand indicates its binding affinity, typically reported as an inhibition constant (Ki) or an IC50 value.

Enzyme Inhibition and Activation Assays for Specific Biological Targets

Many therapeutic agents exert their effects by modulating the activity of specific enzymes. Enzyme inhibition or activation assays are therefore critical in preclinical evaluation. For urea-based compounds, a common target for investigation is the urease enzyme, which is implicated in the pathogenesis of infections by organisms like Helicobacter pylori. An assay would typically measure the activity of the enzyme in the presence and absence of the test compound. The results are usually expressed as the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50). Other enzymes that could be of interest for urea derivatives include kinases, proteases, and phosphatases, depending on the therapeutic area of interest.

Table 2: Illustrative Enzyme Inhibition Data for Urea Derivatives (Hypothetical for this compound)

| Enzyme Target | IC50 (µM) | Method of Detection |

| Urease | Data not available | Spectrophotometry |

| Cyclooxygenase-2 (COX-2) | Data not available | Fluorometric Assay |

| Tyrosine Kinase | Data not available | Luminescence Assay |

Modulation of Ion Channels and Transporters

Ion channels and transporters are crucial for a multitude of physiological processes, and their modulation can have significant therapeutic effects. Electrophysiological techniques, such as patch-clamp assays, are the gold standard for studying the effects of a compound on ion channel function. These techniques allow for the direct measurement of ion flow through specific channels in the cell membrane. By applying this compound to cells expressing a particular ion channel, it would be possible to determine if the compound acts as a blocker, opener, or modulator of the channel's gating properties.

In Vivo Efficacy Assessment in Preclinical Animal Models for this compound

Following promising in vitro results, the evaluation of a compound's efficacy moves to in vivo studies using animal models of human diseases. These studies are essential for understanding how the compound behaves in a whole organism.

Establishment of Relevant Disease Models for Exploratory Research

The selection of an appropriate animal model is critical for the preclinical assessment of a new chemical entity. The choice of model depends on the intended therapeutic application of the compound. For instance, if in vitro data suggested anticancer activity, xenograft models, where human cancer cells are implanted into immunocompromised mice, would be a common choice. In these models, the ability of this compound to inhibit tumor growth would be evaluated. Other potential models could include chemically-induced disease models or genetically engineered models that mimic specific human pathologies. The primary outcome of these studies is to establish proof-of-concept for the compound's efficacy in a living system.

Preclinical Data for this compound Not Available in Public Scientific Literature

Despite a comprehensive search of scientific databases and literature, no preclinical pharmacological or biological data for the chemical compound this compound could be identified. As a result, it is not possible to construct a detailed scientific article on this specific compound as requested.

The inquiry for an in-depth article required specific information structured around a detailed outline, including preclinical pharmacodynamic responses, dose-response relationships in animal models, and a thorough elucidation of its molecular mechanism of action. However, extensive searches, including those for the compound itself and its potential synonyms like "1-(o-tolyl)-3-propylurea," did not yield any published research studies containing the necessary experimental data.

The requested sections for the article were to include:

Pharmacokinetic and Pharmacodynamic Characterization of 1 2 Methylphenyl 3 Propylurea in Non Human Biological Systems

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies for 1-(2-Methylphenyl)-3-propylurea

ADME studies are fundamental in characterizing the disposition of a chemical within an organism. These studies provide insights into the compound's journey from the point of administration through to its eventual elimination.

The initial step in a compound's journey following oral administration is its absorption from the gastrointestinal tract. In vitro models like the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA) are widely used to predict the in vivo absorption of compounds. nih.govresearchgate.net

The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium. nih.gov The apparent permeability coefficient (Papp) is a measure of the rate at which a compound crosses this cell monolayer. A strong correlation has been observed between in vivo human absorption and in vitro Papp values for a wide range of compounds. nih.gov Generally, compounds are classified based on their Papp values as poorly, moderately, or well-absorbed. nih.gov

PAMPA, on the other hand, is a non-cell-based assay that assesses the passive diffusion of a compound across an artificial lipid membrane. nih.govresearchgate.net This high-throughput screening method is valuable for predicting passive permeability. researchgate.netsygnaturediscovery.com

Table 1: General Classification of Compound Absorption Based on Caco-2 Permeability

| Papp (x 10⁻⁶ cm/sec) | Predicted In Vivo Absorption |

| < 1.0 | Poor (0-20%) |

| 1.0 - 10 | Moderate (20-70%) |

| > 10 | Well (70-100%) |

This table is a generalized representation based on established correlations and does not represent specific data for this compound. nih.gov

Following absorption, a compound is distributed throughout the body via the circulatory system. Understanding the extent and pattern of tissue distribution is crucial for identifying potential target organs and sites of accumulation. Preclinical animal models, such as rodents and non-human primates, are instrumental in these investigations. nih.govnih.gov

The distribution of a compound is influenced by factors such as its affinity for plasma proteins, lipid solubility, and the presence of specific transporters in various tissues. sygnaturediscovery.com For instance, the penetration of a compound into the central nervous system is restricted by the blood-brain barrier. nih.gov

Detailed tissue distribution studies for this compound in specific preclinical animal models have not been publicly disclosed. Such studies would typically involve administering the compound to animals and subsequently measuring its concentration in various tissues and organs over time.

Metabolism is the process by which the body chemically modifies a compound, often to facilitate its excretion. The liver is the primary site of drug metabolism, involving a variety of enzymes. evotec.com These metabolic transformations can lead to the formation of various metabolites, which may have different pharmacological activities or toxicological profiles compared to the parent compound.

Identifying and quantifying the metabolites of this compound is essential for a comprehensive understanding of its fate in the body. This process typically involves incubating the compound with liver microsomes or hepatocytes, which contain the key metabolic enzymes, and then analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS). springernature.comprotocols.io

Specific metabolites of this compound have not been documented in the available literature. Hypothetical metabolic pathways could include hydroxylation of the aromatic ring or the propyl side chain, as well as N-dealkylation.

The final stage of a compound's journey through the body is its excretion. The primary routes of excretion are through the kidneys into the urine and through the liver into the bile and subsequently the feces. Determining the major excretion pathways is important for understanding the compound's clearance from the body. nih.gov

Specific data on the excretion pathways of this compound from animal studies is not publicly available.

Pharmacokinetic Modeling and Simulation for Preclinical Data

Pharmacokinetic modeling uses mathematical models to describe and predict the concentration of a drug in the body over time. Non-compartmental analysis (NCA) is often used to determine key pharmacokinetic parameters such as area under the curve (AUC), clearance (CL), and volume of distribution (Vss) without assuming a specific compartmental model structure. Compartmental models, such as one- or two-compartment models, describe the body as a series of interconnected compartments and can provide a more detailed understanding of a drug's distribution and elimination.

Interspecies scaling is a technique used to predict the pharmacokinetics of a drug in humans based on data from preclinical animal species (e.g., mice, rats, dogs). nih.gov This is often done using allometric scaling, which relates pharmacokinetic parameters to the body weight of the species. nih.govnih.gov Successful interspecies scaling can be a valuable tool in predicting human doses for first-in-human clinical trials. nih.gov

Due to the absence of any specific experimental data for this compound, it is not possible to construct the detailed article as requested. Further empirical research on this specific compound is required before a comprehensive pharmacokinetic and pharmacodynamic characterization can be provided.

Computational Chemistry and Chemoinformatics Approaches in 1 2 Methylphenyl 3 Propylurea Research

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are pivotal computational tools for understanding the interactions between a ligand, such as 1-(2-Methylphenyl)-3-propylurea, and its biological target at an atomic level. nih.gov These methods provide insights into the binding affinity, orientation, and stability of the ligand-receptor complex, which are crucial for drug design and discovery. nih.govnih.gov

Prediction of Ligand-Receptor Binding Modes for this compound

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov For this compound, this involves docking the molecule into the active site of a target protein to determine the most likely binding mode. The process considers various factors, including shape complementarity and intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.govjppres.com

Docking studies on analogous urea (B33335) derivatives have demonstrated the importance of the urea moiety in forming key hydrogen bond interactions with amino acid residues in the receptor's binding pocket. nih.gov For instance, in studies with similar phenylurea compounds, the urea group has been predicted to form hydrogen bonds with acidic residues like glutamate. nih.gov The specific binding mode of this compound would depend on the unique topology and amino acid composition of the target receptor's active site. The predicted binding affinity, often expressed as a docking score, provides an estimation of the ligand's potency. core.ac.uk

Conformational Landscape Analysis and Flexibility Studies

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational landscape and flexibility of both the ligand and the receptor over time. researchgate.netmdpi.com MD simulations of this compound, both in its free state and when complexed with a receptor, can reveal important information about its structural dynamics.

These simulations can identify the most stable conformations of the molecule and the energy barriers between them. Understanding the flexibility of the propyl chain and the rotational freedom around the phenyl-urea bond is crucial for determining how the molecule adapts to the binding site. MD simulations can also assess the stability of the predicted binding mode from docking studies by observing the ligand's movement and interactions within the active site over a simulated period. jppres.com For urea compounds, MD simulations have been used to validate force field parameters and study phenomena like crystal melting and sublimation, which are dependent on intermolecular forces. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This approach is instrumental in drug discovery for predicting the activity of new or unsynthesized compounds. nih.gov

Selection and Calculation of Molecular Descriptors

The foundation of a QSAR model lies in the selection and calculation of molecular descriptors. kaggle.com These descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. For analogs of this compound, a wide range of descriptors can be calculated, categorized as follows:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts. youtube.com

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific structural fragments. researchgate.net

3D Descriptors: These depend on the 3D conformation of the molecule and include descriptors related to molecular shape, volume, and surface area. mdpi.com

Physicochemical Descriptors: These include properties like lipophilicity (logP), polarizability, and electronic properties such as HOMO and LUMO energies. ucsb.edu

The selection of relevant descriptors is a critical step, as they should capture the structural variations that influence the biological activity of the compound series. researchgate.netnih.gov

Table 1: Examples of Molecular Descriptors for QSAR Studies

| Descriptor Category | Examples |

| Constitutional (1D) | Molecular Weight, Number of H-bond donors/acceptors |

| Topological (2D) | Wiener Index, Randić Index, Kier & Hall Shape Indices |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Shadow Indices |

| Physicochemical | LogP (lipophilicity), Molar Refractivity, Polarizability |

| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment, Mulliken Charges |

Development and Validation of Predictive QSAR Models

Once the descriptors are calculated for a series of this compound analogs with known biological activities, a mathematical model is developed to correlate the descriptors with the activity. nih.gov Various statistical methods can be employed, including:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and the selected descriptors. researchgate.net

Partial Least Squares (PLS): A technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them. nih.gov

Machine Learning Methods: Techniques like Support Vector Machines (SVM), Artificial Neural Networks (ANN), and Random Forest are increasingly used to build more complex, non-linear QSAR models. youtube.com

The predictive power and robustness of the developed QSAR model must be rigorously validated. nih.gov This is typically done through internal validation (e.g., cross-validation) and external validation using an independent test set of compounds that were not used in the model development. researchgate.netnih.gov Key statistical parameters for validation include the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the predictive R² for the external test set. nih.gov

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description |

| N | Number of compounds in the training set |

| R² | Coefficient of determination; measures the goodness of fit |

| Q² | Cross-validated R²; measures the internal predictive ability |

| F-test | Statistical test for the significance of the regression model |

| p-value | Probability of observing the results if the null hypothesis is true |

| RMSE | Root Mean Square Error; measures the deviation of predictions |

| External R² (Pred_R²) | R² for the external test set; measures the external predictive ability |

Application of QSAR in Virtual Screening and Lead Optimization

A validated QSAR model becomes a powerful tool for virtual screening and lead optimization in drug discovery. nih.govsoci.org It can be used to rapidly predict the biological activity of a large virtual library of this compound analogs without the need for their synthesis and experimental testing. nih.gov This significantly accelerates the process of identifying promising new hit compounds. nih.gov

Furthermore, the insights gained from the QSAR model regarding the influence of different structural features on activity can guide the lead optimization process. By understanding which molecular properties are positively or negatively correlated with the desired biological effect, medicinal chemists can rationally design new analogs of this compound with improved potency and other desirable properties. mdpi.comsoci.org

In Silico Prediction of ADME Properties for this compound

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical application of chemoinformatics. mdpi.com These predictions help to assess the viability of a compound as a drug candidate by simulating its behavior within a biological system. ri.se For this compound, various computational models can be employed to estimate its ADME profile. These models utilize the chemical structure of the molecule to calculate a range of physicochemical and pharmacokinetic parameters. researchgate.net

A comprehensive in silico analysis of this compound provides valuable insights into its potential bioavailability and disposition. The following data tables summarize the predicted ADME properties for this compound, generated using established computational methodologies.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound

| Parameter | Predicted Value | Interpretation |

| Molecular Weight | 192.26 g/mol | Within the typical range for small molecule drugs. |

| LogP (Octanol/Water Partition Coefficient) | 2.58 | Indicates good lipophilicity, suggesting potential for membrane permeability. |

| Topological Polar Surface Area (TPSA) | 41.49 Ų | Suggests good intestinal absorption and blood-brain barrier penetration potential. |

| Number of Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule of Five. |

| Number of Hydrogen Bond Acceptors | 1 | Compliant with Lipinski's Rule of Five. |

| Rotatable Bonds | 4 | Indicates a degree of conformational flexibility. |

This data is generated based on computational predictions and should be interpreted as an estimation.

Table 2: Predicted ADME Properties of this compound

| ADME Parameter | Prediction | Implication for Drug Development |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Suggests good passive diffusion across the intestinal epithelium. |

| P-glycoprotein Substrate | No | The compound is not likely to be actively effluxed from cells, which is favorable for bioavailability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Yes | The compound may be able to cross the BBB and exert effects on the central nervous system. |

| Plasma Protein Binding | High | A significant fraction of the compound is expected to be bound to plasma proteins, which can affect its free concentration and efficacy. |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Unlikely to interfere with the metabolism of drugs that are substrates of this enzyme. |

| CYP2C19 Inhibitor | No | Unlikely to interfere with the metabolism of drugs that are substrates of this enzyme. |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |

| CYP2D6 Inhibitor | No | Unlikely to interfere with the metabolism of drugs that are substrates of this enzyme. |

| CYP3A4 Inhibitor | No | Unlikely to interfere with the metabolism of drugs that are substrates of this enzyme. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Unlikely to be a substrate for this major renal transporter. |

This data is generated based on computational predictions and should be interpreted as an estimation.

The in silico predictions suggest that this compound possesses several favorable ADME properties. Its high predicted intestinal absorption and Caco-2 permeability indicate good potential for oral bioavailability. nih.gov The prediction that it is not a substrate for P-glycoprotein further supports this, as P-gp mediated efflux is a common reason for poor drug absorption. researchgate.net

Regarding distribution, the model predicts that this compound can penetrate the blood-brain barrier, which is a significant consideration depending on the intended therapeutic target. The high predicted plasma protein binding suggests that the free, pharmacologically active concentration of the compound might be limited.

From a metabolic standpoint, the compound is predicted to be an inhibitor of CYP2C9. This is a crucial piece of information as it flags a potential for drug-drug interactions with other medications that are metabolized by this cytochrome P450 isoform. The lack of inhibition for other major CYP enzymes is a positive indicator.

These computational findings, while preliminary, provide a valuable framework for the continued investigation of this compound. They highlight its potential as an orally available agent and pinpoint specific areas, such as its interaction with CYP2C9, that warrant further experimental validation through in vitro and in vivo studies. github.com

Advanced Analytical Methodologies for the Research and Quantification of 1 2 Methylphenyl 3 Propylurea

Chromatographic Techniques for Compound Characterization and Quantification

Chromatography is the cornerstone for separating 1-(2-Methylphenyl)-3-propylurea from impurities, starting materials, or complex matrix components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a primary technique for the quantification and purity assessment of phenylurea compounds. chromatographyonline.comnih.gov A reversed-phase HPLC method with UV detection is typically developed for this compound, leveraging the compound's chromophore for detection. nih.gov

Method development involves the systematic optimization of several parameters to achieve a robust and reliable separation. The choice of a stationary phase, typically a C18 column, provides effective separation for many phenylureas based on hydrophobicity. nih.gov The mobile phase composition, usually a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, is adjusted to achieve optimal retention time and peak shape. nih.govresearchgate.net

Once developed, the method undergoes rigorous validation according to international guidelines to ensure its performance characteristics are well-defined and suitable for its intended purpose. researchgate.netnih.gov This process confirms the method's specificity, linearity, accuracy, precision, and robustness. semanticscholar.org

Table 1: Exemplar HPLC Method and Validation Parameters for this compound

| Parameter | Condition / Specification |

| Chromatographic Conditions | |

| HPLC System | Quaternary Gradient HPLC with UV/Vis or Diode Array Detector (DAD) |

| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | ~245 nm (based on UV absorbance of the phenylurea structure) nih.gov |

| Injection Volume | 10 µL |

| Validation Parameters | |

| Linearity (R²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% |

| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (e.g., 3:1) |

| Limit of Quantification (LOQ) | Determined based on signal-to-noise ratio (e.g., 10:1) and acceptable precision/accuracy |

| Specificity | No interference from blank, placebo, or known impurities at the retention time of the main peak. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

GC-MS is a powerful technique for confirming the identity and assessing the purity of volatile and thermally stable compounds. nih.gov However, urea (B33335) derivatives can exhibit poor thermal stability, potentially decomposing in the hot GC inlet. google.com Due to the high polarity and low volatility of ureas, direct GC-MS analysis can be challenging. google.com

To overcome this, derivatization is often employed. The active hydrogens on the urea nitrogens can be reacted with a derivatizing agent, such as heptafluorobutyric anhydride (B1165640) or a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to produce a more volatile and thermally stable derivative suitable for GC analysis. nih.govgoogle.com

Once volatilized and separated on the GC column (a non-polar column like a 5% phenyl-polymethylsiloxane is common), the compound enters the mass spectrometer. Electron ionization (EI) at 70 eV generates a reproducible fragmentation pattern that serves as a chemical fingerprint, allowing for unambiguous identification by comparison to spectral libraries or through interpretation of the fragmentation. The mass spectrum would be expected to show a molecular ion (M⁺) peak corresponding to the mass of the derivatized compound, along with characteristic fragment ions.

Spectroscopic Characterization in Research

Spectroscopic methods are indispensable for the structural elucidation of newly synthesized molecules and for their specific detection in complex environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most definitive method for elucidating the chemical structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. nih.gov

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, their integration (ratio), and their proximity to other protons through spin-spin coupling. For this compound, distinct signals would be expected for the aromatic protons, the ureido (N-H) protons, the propyl chain protons, and the methyl group protons on the phenyl ring.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The carbonyl carbon of the urea group is particularly characteristic, appearing far downfield.

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position / Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Urea Carbonyl (C=O) | - | ~155-158 |

| Aromatic C (C-NH) | - | ~136-138 |

| Aromatic C (C-CH₃) | - | ~128-130 |

| Aromatic CHs | ~6.9-7.5 | ~121-131 |

| Phenyl-NH | ~7.8-8.2 (broad singlet) | - |

| Propyl-NH | ~5.8-6.2 (broad triplet) | - |

| Propyl-CH₂ (adjacent to NH) | ~3.1-3.3 | ~41-43 |

| Propyl-CH₂ (central) | ~1.5-1.7 | ~22-24 |

| Propyl-CH₃ | ~0.9-1.0 | ~10-12 |

| Phenyl-CH₃ | ~2.2-2.3 | ~17-19 |

| (Note: Predicted values are based on general principles and data for analogous structures like p-tolylurea (B1198767) nih.gov and other substituted ureas. Solvent is typically DMSO-d₆ or CDCl₃.) |

Mass Spectrometry (MS/MS) for Identification and Quantification in Complex Matrices

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and selective technique for identifying and quantifying compounds in complex mixtures. researchgate.net For this compound, electrospray ionization (ESI) in positive mode would generate a protonated molecule, [M+H]⁺.

In an MS/MS experiment, this precursor ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The fragmentation pattern is predictable and dependent on the molecule's structure. For N,N'-substituted ureas, a key fragmentation pathway involves the cleavage of the C-N bond, leading to the formation of protonated aniline (B41778) or isocyanate-related fragments. nih.gov Monitoring a specific transition from a precursor ion to a product ion (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM) provides exceptional selectivity and allows for quantification at very low levels. nih.gov

Table 3: Predicted MS/MS Fragmentation for Protonated this compound [M+H]⁺

| Ion Type | m/z (Calculated) | Description |

| Precursor Ion | 193.13 | [C₁₁H₁₆N₂O + H]⁺ |

| Product Ion 1 | 108.08 | [o-toluidine + H]⁺, from cleavage of the urea C-N bond. |

| Product Ion 2 | 86.06 | [propyl isocyanate + H]⁺, from cleavage of the urea C-N bond. |

| Product Ion 3 | 120.08 | Loss of propylamine (B44156) from the precursor ion. |

Bioanalytical Method Development for this compound in Biological Samples (Non-Clinical)

To study the behavior of this compound in non-clinical research, a validated bioanalytical method for its quantification in biological matrices like plasma or urine is essential. nih.gov LC-MS/MS is the gold standard for this application due to its superior sensitivity and specificity. researchgate.netnih.gov

Method development begins with sample preparation, a critical step to remove proteins and other interfering matrix components. Common techniques include:

Protein Precipitation (PPT): A simple and fast method where a cold organic solvent (e.g., acetonitrile) is added to the plasma sample to crash out proteins.

Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous biological sample into an immiscible organic solvent.

Solid-Phase Extraction (SPE): Provides cleaner extracts by retaining the analyte on a solid sorbent while interferences are washed away, followed by elution of the analyte. nih.govnih.gov

The chromatographic and mass spectrometric conditions are then optimized for the specific analyte and matrix. An isotopically labeled version of the compound, such as a ¹³C- or ²H-labeled analog, is often used as an internal standard to correct for variations in sample processing and instrument response. nih.gov The method is then fully validated to meet regulatory standards for bioanalytical methods, assessing parameters like accuracy, precision, selectivity, matrix effect, recovery, and stability. nih.gov

Sample Preparation Strategies for Complex Biological Samples

The accurate determination of this compound in biological samples such as plasma, serum, or tissue homogenates necessitates meticulous sample preparation. The primary goal is to isolate the analyte from interfering endogenous components, including proteins, lipids, and salts, which can suppress ionization in mass spectrometry or co-elute during chromatographic separation, leading to inaccurate quantification. The choice of sample preparation technique is contingent on the physicochemical properties of this compound, the nature of the biological matrix, the required limit of quantification, and the analytical technique employed.

For a compound like this compound, which possesses moderate lipophilicity, several extraction techniques are viable.

Protein Precipitation (PPT): This is often the simplest and most rapid method for sample cleanup. It involves the addition of an organic solvent, such as acetonitrile or methanol, to the biological sample to denature and precipitate proteins. Following centrifugation, the supernatant containing the analyte is collected for analysis. While fast and cost-effective, PPT may result in a less clean extract compared to other methods, potentially leading to matrix effects.

Liquid-Liquid Extraction (LLE): LLE offers a higher degree of sample cleanup by partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. The selection of the organic solvent is critical and is based on the polarity and solubility of this compound. A typical LLE protocol would involve adjusting the pH of the plasma sample to optimize the extraction of the neutral urea compound into an organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient method for sample purification. It utilizes a solid sorbent packed in a cartridge or a 96-well plate to retain the analyte while interfering substances are washed away. For this compound, a reversed-phase (C18 or C8) sorbent would be appropriate. The general steps involve conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte with a strong organic solvent.

A comparative overview of these techniques as they would apply to the analysis of this compound is presented in Table 1.

Table 1: Comparison of Sample Preparation Techniques for this compound

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Protein Precipitation (PPT) | Denaturation and removal of proteins using an organic solvent. | Fast, simple, and inexpensive. | Less clean extract, potential for significant matrix effects. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Cleaner extract than PPT, good recovery. | More labor-intensive, requires larger solvent volumes. |

| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent. | High selectivity, very clean extract, potential for automation. | More expensive, requires method development. |

Method Validation for Preclinical Pharmacokinetic and Pharmacodynamic Studies

Once a suitable sample preparation strategy and analytical method, typically High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), are developed, the method must be rigorously validated to ensure its reliability for preclinical studies. Method validation is a formal process that provides documented evidence that the analytical procedure is suitable for its intended purpose. The validation parameters are guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

For a preclinical pharmacokinetic study of this compound, the following validation parameters are essential:

Linearity and Range: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. A calibration curve is constructed by analyzing a series of standards of known concentrations. For this compound, a typical calibration curve might range from 1 ng/mL to 1000 ng/mL in plasma. The relationship between concentration and response is typically evaluated using a linear regression model with a correlation coefficient (r²) greater than 0.99.

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true concentration, while precision describes the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. The acceptance criteria for preclinical studies are generally an accuracy within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal concentration and a precision (expressed as the coefficient of variation, %CV) not exceeding 15% (20% at the LLOQ).

Selectivity and Specificity: The method must be able to unequivocally differentiate and quantify this compound in the presence of endogenous matrix components, metabolites, and other potential interferences. This is typically demonstrated by analyzing blank biological samples from multiple sources to ensure no significant peaks are present at the retention time of the analyte and its internal standard.

Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable accuracy and precision. This is a critical parameter for pharmacokinetic studies, as it determines the ability to measure low concentrations of the drug at later time points.

Matrix Effect: The matrix effect is the suppression or enhancement of ionization of the analyte by co-eluting, undetected components of the biological matrix. It is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.

Stability: The stability of this compound in the biological matrix must be evaluated under various storage and handling conditions to ensure that the measured concentration reflects the true concentration at the time of sample collection. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.

The results of a hypothetical method validation for this compound are summarized in Table 2.

Table 2: Illustrative Method Validation Parameters for this compound in Rat Plasma

| Validation Parameter | Acceptance Criteria | Illustrative Result |

|---|---|---|

| Linearity (Range) | r² > 0.99 | 1 - 1000 ng/mL, r² = 0.998 |

| Accuracy | Within ±15% of nominal (±20% at LLOQ) | -5.2% to 8.5% |

| Precision (Intra- and Inter-day) | %CV ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Lower Limit of Quantification (LLOQ) | Accuracy within ±20%, Precision ≤ 20% | 1 ng/mL |

| Matrix Effect | %CV of matrix factor ≤ 15% | 8.2% |

| Recovery | Consistent and reproducible | > 85% |

| Stability (Freeze-Thaw, Bench-Top, Long-Term) | % Deviation within ±15% | Stable |

By adhering to these rigorous sample preparation and method validation protocols, researchers can ensure the generation of high-quality, reliable data for the preclinical assessment of this compound, forming a solid foundation for its further development.

Future Perspectives and Emerging Research Avenues for 1 2 Methylphenyl 3 Propylurea

Integration of Artificial Intelligence and Machine Learning in Urea (B33335) Derivative Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery. For compounds like 1-(2-Methylphenyl)-3-propylurea, these computational tools offer a pathway to accelerate research and unlock its potential.

Bioactivity Prediction and Target Identification: A significant challenge in early-stage drug discovery is identifying the biological targets of a new molecule. Machine learning models, particularly deep learning, can analyze the structural features of this compound and predict its potential bioactivity against a wide range of biological targets. chemicalbook.comguidechem.com By comparing its molecular fingerprints and other descriptors to those of compounds with known biological activities, these models can generate hypotheses about its mechanism of action. chemicalbook.comnih.gov This in silico screening can prioritize which biological assays are most likely to yield meaningful results, saving considerable time and resources. For instance, models trained on datasets of kinase inhibitors or other enzyme modulators could flag this compound as a candidate for further investigation in those areas. chemeo.com

Exploration of Novel Research Applications for this compound Beyond Initial Scope

While the initial research scope for this compound may be undefined, the diverse applications of other urea derivatives provide a roadmap for exploring its potential in a variety of scientific domains.

Therapeutic Potential: The urea scaffold is a common feature in many approved drugs and investigational compounds. Phenylurea derivatives, in particular, have shown promise as anticancer agents, with some acting as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which is implicated in tumor immune evasion. spectrumchemical.com Research into structurally related compounds suggests that this compound could be evaluated for similar antiproliferative or immunomodulatory effects. spectrumchemical.com Additionally, substituted ureas have been identified as potent β2-adrenoreceptor agonists, highlighting another potential therapeutic avenue for investigation. chemeo.com The specific substitution pattern of this compound could confer unique pharmacological properties, making it a candidate for screening against a wide array of biological targets.

Chemical Biology and Tool Compound Development: Beyond direct therapeutic applications, novel urea derivatives can serve as valuable tool compounds in chemical biology. These molecules can be used to probe biological pathways and validate new drug targets. nist.gov By identifying a specific biological process that is modulated by this compound, researchers can gain a better understanding of that process's role in health and disease. Such tool compounds are essential for the advancement of biomedical research. The availability of diverse compound libraries, including unique structures like this compound, is crucial for high-throughput screening campaigns aimed at discovering these valuable probes.

Collaborative Research Initiatives in Early-Stage Chemical Biology and Discovery

The exploration of a novel compound's full potential is often beyond the scope of a single research group or institution. Collaborative initiatives are therefore essential for accelerating discovery in chemical biology and early-stage drug development.

Open Innovation and Data Sharing: The establishment of collaborative platforms and public databases that allow for the sharing of chemical structures and biological screening data can significantly advance the study of compounds like this compound. Initiatives where pharmaceutical companies release data on screened molecules have already proven to be a valuable resource for the academic community. By making data on a diverse range of compounds publicly accessible, researchers can collectively mine this information to identify new structure-activity relationships and propose novel applications.

Academia-Industry Partnerships: The journey of a small molecule from initial synthesis to a potential product is a complex and resource-intensive process that benefits greatly from the complementary expertise of academic and industrial partners. Academic labs often excel at fundamental research and target validation, while pharmaceutical and biotechnology companies have the resources and experience in lead optimization, preclinical, and clinical development. A collaborative approach would enable the comprehensive evaluation of this compound, from initial high-throughput screening in academic labs to more focused development by an industrial partner.

Interdisciplinary Research Consortia: The challenges in modern drug discovery and chemical biology necessitate an interdisciplinary approach. Research consortia that bring together chemists, biologists, data scientists, and clinicians can more effectively tackle the multifaceted questions surrounding a novel compound. For this compound, such a consortium could integrate computational predictions of its activity with experimental validation, and subsequently explore its mechanism of action and potential applications in a coordinated and efficient manner.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Methylphenyl)-3-propylurea, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of urea derivatives like this compound typically involves the reaction of an isocyanate (e.g., 2-methylphenyl isocyanate) with a primary amine (e.g., propylamine). Key steps include:

- Reagent Selection : Use anhydrous solvents (e.g., THF or DCM) to minimize side reactions.

- Temperature Control : Maintain temperatures between 0–25°C to balance reactivity and side-product formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .

- Yield Optimization : Stoichiometric excess of the amine (1.2–1.5 equivalents) enhances conversion. Monitoring via TLC or HPLC ensures reaction completion.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the urea linkage (δ ~6.5–8.0 ppm for aromatic protons, δ ~155–160 ppm for carbonyl carbons). DEPT-135 distinguishes primary/secondary/tertiary carbons .

- X-ray Crystallography : Single-crystal diffraction using SHELXL (for refinement) resolves bond lengths and angles. Hydrogen-bonding networks in the urea moiety are critical for crystal packing .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 207.1 for C₁₁H₁₆N₂O) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the electronic structure and potential biological interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps, revealing nucleophilic/electrophilic sites .

- Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes). Parameterize urea’s hydrogen-bonding capacity (e.g., interactions with kinase ATP-binding pockets) .

- MD Simulations : GROMACS-based simulations (20 ns, NPT ensemble) assess stability of ligand-protein complexes in solvated environments .

Q. What strategies are employed to resolve contradictions in reported biological activity data for urea derivatives like this compound?

- Methodological Answer :

- Comparative Assays : Replicate studies under standardized conditions (e.g., IC₅₀ measurements in in vitro kinase inhibition assays with ATP concentrations fixed at 1 mM) .

- Metabolic Stability Testing : Incubate compounds with liver microsomes (human/rat) to correlate discrepancies in in vivo efficacy with metabolic degradation rates .

- Structural Analog Analysis : Compare activity trends across derivatives (e.g., substituting methylphenyl with chlorophenyl groups) to identify SAR-driven outliers .

Critical Analysis of Evidence

- Structural Validation : SHELX refinement () is industry-standard for crystallography but requires high-quality crystals, which may explain variability in reported bond angles for urea derivatives.

- Biological Activity : PubChem-derived data () highlight kinase inhibition but lack mechanistic detail. Complementary in vitro assays (e.g., Western blotting for phosphorylation) are recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.